Diethyl2-allyl-2-(2-methylallyl)malonate

Ring-closing metathesis Ruthenium catalysis Benchmark substrates

Diethyl 2-allyl-2-(2-methylallyl)malonate (CAS 5309-50-2, molecular formula C₁₄H₂₂O₄, MW 254.32 g/mol) is a geminally disubstituted malonate ester bearing two structurally distinct unsaturated side-chains: an allyl (prop-2-en-1-yl) and a 2-methylallyl (2-methylprop-2-en-1-yl) moiety. The compound is a colourless liquid with calculated logP of 3.6, a topological polar surface area of 52.6 Ų, and solubility in chloroform and ethyl acetate.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 5309-50-2
Cat. No. B12087896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl2-allyl-2-(2-methylallyl)malonate
CAS5309-50-2
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC=C)(CC(=C)C)C(=O)OCC
InChIInChI=1S/C14H22O4/c1-6-9-14(10-11(4)5,12(15)17-7-2)13(16)18-8-3/h6H,1,4,7-10H2,2-3,5H3
InChIKeySBCXXCUHJQSEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-allyl-2-(2-methylallyl)malonate (CAS 5309-50-2) – Product Identity and Procurement Profile


Diethyl 2-allyl-2-(2-methylallyl)malonate (CAS 5309-50-2, molecular formula C₁₄H₂₂O₄, MW 254.32 g/mol) is a geminally disubstituted malonate ester bearing two structurally distinct unsaturated side-chains: an allyl (prop-2-en-1-yl) and a 2-methylallyl (2-methylprop-2-en-1-yl) moiety . The compound is a colourless liquid with calculated logP of 3.6, a topological polar surface area of 52.6 Ų, and solubility in chloroform and ethyl acetate . It serves as the penultimate intermediate in the synthesis of 5-allyl-5-methallyl-barbituric acid and as a characterised analytical reference standard (Butalbital Impurity 1) for impurity profiling of bulk butalbital by HPLC-UV, particle-beam MS, and NMR [1]. In catalysis research, diethyl allylmethallylmalonate is explicitly recognised alongside diethyl diallylmalonate as a benchmark substrate for evaluating ruthenium-based olefin metathesis catalysts in ring-closing metathesis (RCM) [2].

Why Diethyl 2-allyl-2-(2-methylallyl)malonate Cannot Be Replaced by Generic Allylmalonates


The asymmetric substitution pattern of diethyl 2-allyl-2-(2-methylallyl)malonate – combining an unsubstituted allyl terminus with a methyl-bearing methallyl terminus on the same quaternary carbon – generates a unique steric and electronic environment that directly governs its behaviour in catalytic transformations. In ring-closing metathesis (RCM), this unsymmetrical diene yields a trisubstituted cycloalkene product, a fundamentally more demanding transformation than the disubstituted product obtained from the symmetrical diethyl diallylmalonate [1]. The methyl group on the methallyl arm sterically differentiates the two olefinic termini, causing catalyst-dependent partitioning between productive and nonproductive (degenerate) metathesis pathways that is not observed with simpler allylmalonates [1]. Consequently, catalyst performance data acquired on diethyl diallylmalonate or diethyl 2-allyl-2-methylmalonate do not predict outcomes with this compound; a procurement decision based on in-class generic substitution risks selecting a substrate that misrepresents catalyst efficiency or fails to generate the intended trisubstituted olefin architecture.

Quantitative Differentiation Evidence for Diethyl 2-allyl-2-(2-methylallyl)malonate (CAS 5309-50-2)


Benchmark Substrate Status: Trisubstituted Olefin Product Differentiates Catalyst Efficiency Beyond Diethyl Diallylmalonate

Diethyl allylmethallylmalonate is explicitly classified alongside diethyl diallylmalonate as a benchmark substrate for RCM catalyst evaluation, but forms a trisubstituted olefin product, making it a more challenging and discriminating substrate [1]. In the study by Stewart et al., deuterium-labelled dimethyl allylmethallylmalonate (15-d₈) was used to quantify nonproductive metathesis events across eight ruthenium catalysts (1–8). For NHC-bearing catalysts 2–4, almost no degenerate events were detected with this substrate, whereas bulky NHC complex 5 performed approximately one degenerate event for every two productive turnovers, and catalysts 6–8 performed two or more nonproductive reactions for every productive RCM event [1]. In contrast, for the simpler symmetrical substrate diethyl diallylmalonate (9), catalysts 2–4 displayed degenerate:productive ratios of approximately 1:10, while catalyst 6 catalysed a nearly equal number of degenerate and productive events [1]. This differential partitioning between productive and nonproductive pathways is substrate-specific and directly attributable to the steric demands imposed by the 2-methylallyl group [1].

Ring-closing metathesis Ruthenium catalysis Benchmark substrates

Comparable Catalytic Deallylation Activity Validates Substrate Utility Across Both Ni and Ru Catalyst Platforms

In a direct comparative study of catalytic deallylation across a panel of substituted allylmalonates (substrates 1i–1p), allylmethallylmalonate (1j) exhibited comparable reactivity to diallylmalonate (1i) under both ruthenium and nickel catalysis [1]. Using RuCl₂(PPh₃)₃ as catalyst, both 1i and 1j underwent smooth deallylation with comparable activity, whereas substrates bearing greater steric hindrance on the double bond (allylcinnamylmalonate 1l, allyl(3-methyl-2-buten-1-yl)malonate 1m) gave substantially reduced yields of 34% and 46%, respectively [1]. The NiBr₂(PPh₃)₂ catalyst afforded deallylated products in high yields (60–99%) across most substrates. This establishes that the allyl–methallyl substitution pattern preserves efficient deallylation reactivity while the methallyl group remains intact, a selectivity distinction from the more hindered prenyl and cinnamyl analogs [1].

Catalytic deallylation Carbon–carbon bond cleavage Malonate protecting-group strategy

Defined Analytical Identity as Butalbital Impurity 1: Validated HPLC-UV, MS, and NMR Reference Data

Diethyl 2-allyl-2-(2-methylallyl)malonate is the fully characterised ester precursor to 5-allyl-5-methallyl-barbituric acid and is designated as Butalbital Impurity 1 [1]. The compound was identified and structurally confirmed using a multi-technique analytical platform: HPLC-UV photodiode array detection established chromatographic retention and UV spectral identity; particle-beam mass spectrometry provided molecular ion and fragmentation data; and ¹H/¹³C NMR (including 2D experiments) verified the connectivity of the allyl and 2-methylallyl substituents on the quaternary malonate carbon [1]. This orthogonal analytical characterisation is published in the peer-reviewed literature and is referenced by commercial suppliers of butalbital impurity reference standards (e.g., TRC Catalogue D443733, Clearsynth, SynZeal) . In contrast, generic allylmalonates such as diethyl diallylmalonate or diethyl 2-allyl-2-methylmalonate lack this specific pharmaceutical impurity context and validated multi-technique characterisation in a GMP-relevant impurity profiling workflow [1].

Pharmaceutical impurity profiling HPLC-UV-PDA Butalbital quality control

Molecular Weight and Lipophilicity Differentiation from Mono-Allyl and Symmetrical Diallyl Malonates Enable Distinct Chromatographic and Solubility Behaviour

The target compound (MW 254.32 g/mol, XLogP3 3.6) is substantially larger and more lipophilic than the most common in-class analogs . Diethyl allylmalonate (CAS 2049-80-1, MW 200.23 g/mol, C₁₀H₁₆O₄) and diethyl 2-allyl-2-methylmalonate (CAS 53651-72-2, MW 214.26 g/mol, C₁₁H₁₈O₄) differ by 54.09 and 40.06 g/mol, respectively [1]. The additional carbon atoms and the quaternary branching conferred by the 2-methylallyl group increase the calculated logP from approximately 2.0–2.5 (estimated for mono-allyl analogs) to 3.6, consistent with the observed solubility profile (soluble in chloroform and ethyl acetate; limited aqueous solubility) . The boiling point is reported as 267.7 °C at 760 mmHg and the flash point as 331.5 °C . These physicochemical differences translate to distinct reversed-phase HPLC retention times, which is the basis for its resolution from butalbital and co-occurring impurities in the validated analytical method [2].

Physicochemical properties Chromatographic retention LogP

Demonstrated Substrate Utility in Aqueous-Phase Ring-Closing Metathesis with Immobilised Catalysts

Diethyl 2-allyl-2-(2-methylallyl)malonate was evaluated as a substrate in ring-closing metathesis under aqueous conditions using a Grubbs–Hoveyda-type catalyst bearing a tris(perfluoroalkyl)silyl tag immobilised in the fluorophilic phase of amphiphilic conetworks (APCNs) [1]. At 10 mol% catalyst loading and 60 °C, good conversions were observed for this substrate, and the catalytic system could be reused up to three times with only a slight loss in reactivity with each subsequent cycle [1]. This demonstrates the compound's compatibility with non-traditional reaction media, a feature not systematically evaluated for simpler allylmalonate analogs under identical aqueous immobilised-catalyst conditions.

Aqueous metathesis Catalyst immobilisation Green chemistry

Where Diethyl 2-allyl-2-(2-methylallyl)malonate (CAS 5309-50-2) Delivers Proven Value


RCM Catalyst Benchmarking Requiring Trisubstituted Olefin Product Discrimination

Academic and industrial catalyst development groups evaluating new ruthenium or molybdenum metathesis catalysts should select this compound as a secondary benchmark substrate alongside diethyl diallylmalonate. The trisubstituted olefin product imposes a higher steric barrier that reveals catalyst-dependent differences in degenerate:productive metathesis partitioning, as quantified by isotopomer-scrambling TOF-MS experiments [1]. This compound is explicitly recognised in the peer-reviewed literature as a standard benchmark for this purpose and provides a more stringent test of catalyst selectivity than the symmetrical diallylmalonate alone [1].

Butalbital Impurity Profiling and Pharmaceutical QC Reference Standard

Pharmaceutical QC laboratories and contract research organisations supporting ANDA/DMF submissions for butalbital-containing drug products should procure this compound as Butalbital Impurity 1. Its identity is validated by peer-reviewed HPLC-UV-PDA, particle-beam MS, and full NMR characterisation published in Analytical Letters [2]. Commercially available reference standards (e.g., TRC D443733) are supplied with Certificates of Analysis suitable for GMP method validation, stability studies, and impurity profile methodologies . This compound enables direct identification and quantification of a process-related impurity that originates from raw material contamination and is carried through butalbital synthesis [2].

Synthesis of 5-Allyl-5-methallyl-barbituric Acid and Barbiturate Derivatives

Medicinal chemistry groups synthesising barbiturate libraries with defined 5,5-disubstitution patterns require this malonate as the penultimate intermediate for condensation with urea to yield 5-allyl-5-methallyl-barbituric acid [2]. The retention of both the allyl and 2-methylallyl substituents through the barbituric acid ring-closure step is essential; generic substitution with diethyl diallylmalonate or diethyl 2-allyl-2-methylmalonate would yield structurally different barbiturates (5,5-diallylbarbituric acid or 5-allyl-5-methylbarbituric acid, respectively), which possess distinct pharmacological profiles.

Catalytic Deallylation Studies Requiring Retention of a Differentiated Second Olefin

Researchers investigating selective C–C bond cleavage or employing the allyl group as a protective group for the acidic malonate hydrogen should select this compound because it retains catalytic deallylation competence equal to diallylmalonate under both Ni and Ru catalysis, while preserving the 2-methylallyl group for subsequent orthogonal functionalisation [3]. This contrasts with symmetrical diallylmalonate, where deallylation proceeds without retaining a useful second olefin handle, and with sterically hindered analogs (prenyl, cinnamyl) that suffer 54–66% reduced deallylation yields under identical Ru catalysis conditions [3].

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